REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:11][S:12](Cl)(=[O:14])=[O:13]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:12]([CH3:11])(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N
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Name
|
|
Quantity
|
450 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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14 mL
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The mixture was stirred for 16 h at 25° C
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Duration
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16 h
|
Type
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CONCENTRATION
|
Details
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The solution was concentrated in vacuo to a volume of ˜50 mL
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Type
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ADDITION
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Details
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The mixture was diluted with ethyl acetate (400 mL)
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Type
|
WASH
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Details
|
washed with 1.0 M aqueous hydrochloric acid solution (5×200 mL)
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Type
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EXTRACTION
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Details
|
The combined aqueous layers were back-extracted with ethyl acetate (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of ˜250 mL
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a volume of ˜125 mL upon which additional product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 115.62 mmol | |
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |